Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate
Description
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. While direct data for this compound are absent in the provided evidence, its structural analogs offer insights into its comparative behavior.
Properties
Molecular Formula |
C6H6FNO4S |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-fluorosulfonyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H6FNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3 |
InChI Key |
VRLNSUNLZTXDDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of Pyrrole-2-carboxylates
Electrophilic fluorination methods have been explored to introduce fluorine atoms into pyrrole rings, which is a key step toward obtaining fluorosulfonyl derivatives.
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent. Its reaction with methyl 1-methylpyrrole-2-carboxylate can yield monofluorinated pyrrole derivatives, although with moderate yields (up to 21%) and formation of by-products due to the high reactivity of the substrate.
Attempts to improve regioselectivity and yields by adding Lewis acid catalysts such as zirconium tetrachloride or boron trifluoride etherate generally resulted in lower yields, indicating the sensitivity of the fluorination step to reaction conditions.
Microwave-assisted fluorination under controlled conditions (e.g., 70 °C, 5 minutes) has been employed to enhance reaction rates but still suffers from side reactions and complexity in product mixtures.
Radical Fluoroalkylfluorosulfonylation Approaches
Recent advances in intermolecular oxidative radical fluoroalkylfluorosulfonylation provide alternative routes to introduce fluorosulfonyl groups onto heterocycles, including pyrroles.
These methods involve radical generation and subsequent addition to alkenes or aromatic systems, followed by fluorosulfonylation. Purification is typically achieved by silica gel chromatography using petroleum ether and ethyl acetate mixtures.
Solvent drying and degassing are critical preparatory steps to ensure high purity and yield of the fluorosulfonylated products.
Comparative Data Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonyl fluoride substitution | Pyrrole-2-carboxylate derivatives | Sulfonyl chloride intermediates, KHF2, DCM, base | 70-85 | Requires multi-step preparation of sulfonyl chloride; mild conditions; good selectivity |
| Electrophilic fluorination with Selectfluor™ | Methyl 1-methylpyrrole-2-carboxylate | Selectfluor™, MeCN, 70 °C, microwave or conventional | 16-21 | Moderate yields; side reactions common; Lewis acids decrease yield |
| Radical fluoroalkylfluorosulfonylation | Alkenes or aromatic precursors | Radical initiators, fluorosulfonyl reagents, silica gel chromatography | Variable | Newer method; requires careful solvent preparation; purification critical |
Research Findings and Observations
The fluorosulfonyl group is typically introduced via sulfonyl chloride intermediates that undergo fluorination with potassium bifluoride salts, producing sulfonyl fluorides in good yields and purity.
Direct electrophilic fluorination of pyrrole carboxylates is challenging due to the high nucleophilicity of the pyrrole ring and the tendency for polymerization or multiple fluorination products.
Radical-based fluoroalkylfluorosulfonylation offers a promising alternative but requires precise control over reaction conditions and purification steps to isolate the desired this compound.
Analytical characterization of the products typically involves ^1H NMR, ^19F NMR, GC-MS, and HRMS to confirm structure and purity. For instance, ^19F NMR chemical shifts provide diagnostic information about the fluorosulfonyl group environment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines, alcohols, and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions may yield sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate involves its reactivity with various molecular targets. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in bioorthogonal chemistry to selectively label and modify biomolecules without interfering with their natural functions . The molecular pathways involved in these reactions depend on the specific application and the target molecules.
Comparison with Similar Compounds
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups
The fluorosulfonyl group distinguishes the target compound from analogs with other substituents:
- Chlorosulfonyl Analogs: Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8) shares a sulfonyl group but substitutes fluorine with chlorine.
- Amino-Substituted Derivatives: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (CID 2794656) features an electron-donating amino group, contrasting with the electron-withdrawing fluorosulfonyl group. This difference would reduce the pyrrole ring’s electron density in the target compound, affecting its reactivity in nucleophilic substitutions .
- Isoxazolyl and Aryl Substituents: Compounds like (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(phenyl)methyl)-1H-pyrrole-2-carboxylate (3c) incorporate bulky aromatic substituents. These groups enhance steric hindrance, whereas the fluorosulfonyl group prioritizes electronic effects over steric interactions .
Ester Group Variation: Methyl vs. Ethyl Esters
- Methyl Esters : The target compound’s methyl ester group is associated with lower lipophilicity compared to ethyl esters (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate, CAS 1261562-13-3). Methyl esters generally exhibit higher solubility in polar solvents, which may influence bioavailability in pharmaceutical contexts .
- Ethyl Esters: Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8) demonstrates that ethyl esters can enhance membrane permeability due to increased hydrophobicity, a property less pronounced in methyl esters .
Physicochemical Properties
Key Observations :
- Melting Points : Bulky substituents (e.g., isoxazolyl in 3c) correlate with higher melting points (106–108°C) compared to smaller groups. Fluorosulfonyl derivatives may exhibit intermediate melting points due to polar interactions.
- Spectroscopic Data : IR peaks near 1698 cm⁻¹ (C=O stretch) and 3445 cm⁻¹ (N-H stretch) in 3c highlight functional groups absent in the target compound, which would instead show S=O stretches (~1350–1200 cm⁻¹) .
Biological Activity
Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that exhibits unique structural characteristics, including a pyrrole ring substituted with a fluorosulfonyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H6FNO4S
- Molecular Weight : Approximately 207.18 g/mol
The presence of the fluorosulfonyl group significantly influences the compound's reactivity, making it an interesting candidate for various biological interactions. The unique structure may confer distinct chemical properties and biological activities compared to other pyrrole derivatives.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Properties : The compound's structural features suggest potential effectiveness against various pathogens.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in disease processes, which could be a significant area for further investigation.
- Anti-Tuberculosis Activity : Related pyrrole derivatives have demonstrated promising results against Mycobacterium tuberculosis, indicating that this compound may also exhibit anti-TB activity.
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the fluorosulfonyl group may interact with nucleophilic residues in proteins, leading to covalent modifications that can alter enzyme activity or protein function. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-fluoro-1H-pyrrole-2-carboxylate | C6H6FNO2 | Lacks the fluorosulfonyl group; simpler reactivity |
| Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate | C7H7BrClNO4S | Contains bromine; different reactivity patterns |
| Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate | C10H11N2O5S | Contains a nitro group; potential for different activity |
These comparisons highlight how the unique combination of functional groups in this compound may impart distinct reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrrole derivatives, including this compound. For instance:
- Anti-Tuberculosis Activity : A study designed pyrrole-2-carboxamides using structure-guided strategies based on crystal structures of target proteins. Some analogs exhibited potent anti-TB activity with minimal cytotoxicity (MIC < 0.016 μg/mL) . Similar assessments for this compound could provide insights into its efficacy against drug-resistant strains.
- Enzyme Inhibition Studies : Research on related compounds has demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in malaria parasites . Investigating whether this compound exhibits similar inhibitory effects could reveal its potential as an antimalarial agent.
- Pharmacological Profiling : Detailed pharmacokinetic studies are necessary to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which will inform its suitability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Synthetic Routes :
- Suzuki-Miyaura Cross-Coupling : This method involves reacting halogenated pyrrole esters with aryl boronic acids. For example, methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate was synthesized via Suzuki coupling with 96% yield using Pd catalysts .
- Microwave-Assisted Synthesis : Microwave irradiation enhances reaction efficiency for similar pyrrole derivatives, reducing reaction time and improving yields compared to traditional heating .
- Optimization Strategies :
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- Solvent choice (polar aprotic solvents like DMF improve solubility).
- Temperature control (reflux conditions for Suzuki coupling; ~80–100°C).
- Purification via recrystallization (methanol or ethanol) to isolate high-purity products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, methyl esters show characteristic COOCH₃ signals at ~3.7–4.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For instance, HRMS for methyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate confirmed [M+H]⁺ at m/z 227.08171 .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1200 cm⁻¹) stretches .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of derivatives of this compound?
- Chiral Catalysis : Use of chiral spirocyclic phosphoric acid catalysts enables enantioselective synthesis. For example, reactions with 3-phenylisoxazol-5-amine derivatives achieved up to 90% enantiomeric excess (ee) .
- Substrate Design : Electron-withdrawing groups (e.g., –F, –Cl) on aryl rings improve stereochemical control. Substrates with para-substituted electron-donating groups (–OMe) showed reduced ee (78–88%) compared to ortho-substituted analogs .
- Kinetic Resolution : Monitoring reaction progress via chiral HPLC ensures enantiopurity during intermediate steps .
Q. What computational methods are recommended to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate Fukui functions and local softness indices to identify nucleophilic/electrophilic sites. For pyrrole derivatives, the fluorosulfonyl group exhibits high electrophilicity, directing reactivity toward nucleophilic substitutions .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .
Q. How should researchers address contradictions in reported synthetic yields or byproduct formation for this compound?
- Reproducibility Checks : Verify catalyst activity (e.g., Pd leaching in Suzuki coupling) and moisture sensitivity of intermediates .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For example, de-esterification or sulfonyl group hydrolysis may occur under acidic conditions .
- Reaction Monitoring : In situ techniques like FT-IR or Raman spectroscopy track reaction progress and intermediate stability .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
